2,6-Dimethoxybenzenesulfonyl chloride

Vue d'ensemble

Description

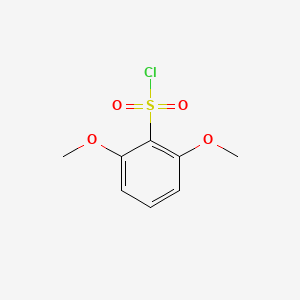

2,6-Dimethoxybenzenesulfonyl chloride (CAS: Not explicitly provided in evidence; inferred molecular formula: C₈H₉ClO₄S, MW: 236.67 g/mol) is a sulfonyl chloride derivative featuring two methoxy (-OCH₃) groups at the 2 and 6 positions of the benzene ring. This compound is widely utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules for applications in pharmaceuticals, agrochemicals, and materials science . Its reactivity stems from the electrophilic sulfonyl chloride (-SO₂Cl) group, which participates in nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Dimethoxybenzenesulfonyl chloride can be synthesized through the reaction of 2,6-dimethoxybenzene with chlorosulfonic acid. The reaction typically involves the following steps:

Reaction with Chlorosulfonic Acid: 2,6-Dimethoxybenzene is reacted with chlorosulfonic acid to form 2,6-dimethoxybenzenesulfonic acid.

Conversion to Sulfonyl Chloride: The sulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to convert it into this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example:

- Reaction with an amine yields a sulfonamide.

- Reaction with an alcohol yields a sulfonate ester.

Applications De Recherche Scientifique

Medicinal Chemistry

a. Synthesis of Sulfonamide Derivatives

2,6-Dimethoxybenzenesulfonyl chloride is frequently used to synthesize sulfonamide derivatives, which are crucial in pharmaceuticals. For instance, it can react with amines to produce sulfonamides that exhibit antibacterial properties. A study demonstrated the synthesis of various sulfonamide compounds using this chlorosulfonyl compound as a key reagent, highlighting its versatility in generating biologically active molecules .

b. Anticancer Agents

Research has indicated that derivatives of this compound can serve as potential anticancer agents. The compound has been utilized in the synthesis of specific analogs that target cancer cells effectively. For example, a case study involved the modification of existing anticancer frameworks using this sulfonyl chloride to enhance their efficacy against liver cancer cells .

Synthetic Organic Chemistry

a. Post-Functionalization Protocols

In synthetic organic chemistry, this compound is employed in post-functionalization protocols to modify existing compounds without significant by-product formation. This method allows for higher yields and cleaner reactions when synthesizing complex molecules such as macrocyclic receptors . The ability to selectively functionalize compounds makes it an invaluable tool for chemists aiming to optimize synthetic pathways.

b. Intermolecular Reactions

The compound has also been shown to participate in intermolecular Diels-Alder reactions when used as an intermediate. This application is particularly relevant in constructing complex cyclic structures that are often found in natural products and pharmaceuticals .

Materials Science

a. Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing polymers with specific functional properties. Its ability to introduce sulfonyl groups into polymer backbones can enhance the thermal stability and mechanical properties of the resulting materials . The incorporation of such functional groups is essential for developing advanced materials with tailored characteristics.

Case Study 1: Synthesis of Antibacterial Sulfonamides

A research project focused on synthesizing a series of antibacterial sulfonamides from this compound demonstrated that varying the amine component could significantly affect antibacterial activity. The study reported yields ranging from 50% to 85%, depending on the reaction conditions and amine structure used .

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of sulfonamide derivatives synthesized from this compound. The synthesized compounds were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis, particularly in liver cancer models .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of sulfonamide derivatives | Effective antibacterial properties |

| Anticancer agents | Promising activity against liver cancer cells | |

| Synthetic Organic Chemistry | Post-functionalization protocols | Higher yields with minimal by-products |

| Intermolecular reactions | Useful for constructing complex cyclic structures | |

| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |

Mécanisme D'action

The mechanism of action of 2,6-dimethoxybenzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Positional Isomers: 3,4-Dimethoxybenzenesulfonyl Chloride

The positional isomer 3,4-dimethoxybenzenesulfonyl chloride (CAS: 23095-31-0, C₈H₉ClO₄S, MW: 236.67 g/mol) shares the same molecular formula but differs in the substitution pattern of methoxy groups. Key distinctions include:

- Pricing : The 3,4-isomer is priced at ¥7,300 (~€50) per 1g and ¥32,900 (~€220) per 5g , while the 2,6-isomer costs €152 for 5g and €272 for 10g , indicating higher commercial demand or synthesis complexity for the latter.

Functional Group Analogs: 2,6-Dimethoxybenzoyl Chloride

2,6-Dimethoxybenzoyl chloride (CAS: 1989-53-3, C₉H₉ClO₃, MW: 200.62 g/mol) replaces the sulfonyl chloride (-SO₂Cl) with a carbonyl chloride (-COCl) group . Key differences include:

- Reactivity : Benzoyl chlorides undergo acylation reactions, while sulfonyl chlorides participate in sulfonylation. The latter is generally less reactive but more stable under aqueous conditions.

- Applications : Benzoyl chlorides are used to synthesize esters and amides, whereas sulfonyl chlorides form sulfonamides or sulfonate esters, critical in drug design (e.g., protease inhibitors).

Substituent Variants: Fluorinated Sulfonyl Chlorides

Fluorinated analogs such as 2,6-difluorobenzenesulfonyl chloride (CAS: 60230-36-6) and 2,4-difluorobenzenesulfonyl chloride (CAS: 13918-92-8, similarity score: 0.92) replace methoxy groups with fluorine atoms :

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilicity compared to methoxy’s electron-donating effects.

- Reactivity : Fluorinated derivatives may exhibit slower reaction rates in nucleophilic substitutions but improved stability against hydrolysis.

Structural Analogs: 2,6-Dimethylbenzyl Chloride

2,6-Dimethylbenzyl chloride (CAS: 5402-60-8, C₉H₁₁Cl, MW: 154.64 g/mol) features a benzyl chloride (-CH₂Cl) group with methyl substituents . Differences include:

- Functionality : The benzyl chloride group undergoes alkylation reactions, contrasting with sulfonyl chloride’s sulfonylation.

- Steric Effects : The 2,6-dimethyl substitution pattern imposes steric hindrance akin to 2,6-dimethoxybenzenesulfonyl chloride but in a different reaction context.

Data Table: Comparative Properties

Key Research Findings

- Steric vs. Electronic Effects : The 2,6-dimethoxy substitution imposes significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to 3,4-isomers or fluorinated analogs .

- Market Availability : The 2,6-isomer’s higher cost reflects synthetic challenges, such as regioselective methoxy introduction and purification .

- Functional Group Impact : Sulfonyl chlorides offer broader stability in aqueous media compared to benzoyl chlorides, making them preferable for certain pharmaceutical syntheses .

Activité Biologique

2,6-Dimethoxybenzenesulfonyl chloride (C8H9ClO4S) is a sulfonyl chloride derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its methoxy substituents at the 2 and 6 positions of the benzene ring, which influence its reactivity and biological interactions.

- Molecular Formula : C8H9ClO4S

- Molecular Weight : 236.67 g/mol

- Melting Point : 112-116 °C

- Structure : The chemical structure features a sulfonyl chloride group attached to a dimethoxy-substituted benzene ring, contributing to its electrophilic character.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study examining various benzenesulfonyl chlorides, this compound demonstrated effectiveness against several bacterial strains. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis, similar to other sulfonamide derivatives.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases, which are critical in various biological processes, including disease progression in cancers and viral infections. The inhibition mechanism likely involves covalent bonding with active site residues of the target enzymes.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while it possesses cytotoxic properties against cancer cell lines, the degree of toxicity varies significantly based on concentration and exposure time. This dual nature—antimicrobial yet potentially cytotoxic—highlights the need for careful dosing in therapeutic applications.

Study on Antibacterial Activity

A comparative study assessed the antibacterial efficacy of various sulfonyl chlorides, including this compound. The findings are summarized in Table 1 below:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,6-Dimethoxybenzenesulfonyl Cl | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Enzyme Inhibition Research

In another study focused on enzyme inhibition, this compound was tested against a series of serine proteases. The results indicated that it could effectively inhibit these enzymes at low micromolar concentrations, suggesting potential therapeutic uses in diseases where protease activity is dysregulated.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2,6-dimethoxybenzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation and chlorination of 2,6-dimethoxybenzene. Key parameters include:

- Temperature : Excess heat may lead to decomposition (evidenced by sulfonyl chlorides degrading above 170°C ).

- Solvent Choice : Anhydrous solvents (e.g., chlorinated hydrocarbons) prevent hydrolysis of the sulfonyl chloride group .

- Reagent Stoichiometry : Controlled addition of chlorinating agents (e.g., PCl₅ or SOCl₂) minimizes side reactions.

- Monitoring : Thin-layer chromatography (TLC) or in-situ FTIR can track reaction progress.

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (e.g., 112–116°C for the 2,5-isomer ) with literature data, noting isomer-specific variations.

- Spectroscopy : ¹H NMR (δ ~3.8 ppm for methoxy groups) and ¹³C NMR confirm substituent positions. IR spectroscopy identifies S=O stretches (~1370 cm⁻¹ and 1150 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 236.67 for C₈H₉ClO₄S) validate molecular weight .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (evidenced by chlorinated compound hazards ).

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal, as sulfonyl chlorides hydrolyze to sulfonic acids .

Advanced Research Questions

Q. How does the electronic environment of the methoxy groups in this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric and Electronic Effects : The 2,6-substitution pattern creates steric hindrance, slowing reactions at the sulfonyl group. Methoxy groups are electron-donating, reducing electrophilicity at the sulfur center.

- Kinetic Studies : Compare reaction rates with monosubstituted analogs (e.g., 2-methoxy derivatives) using UV-Vis or stopped-flow techniques.

- Computational Modeling : Density functional theory (DFT) calculates partial charges and transition states .

Q. What strategies resolve contradictory data in sulfonylation reactions involving this compound?

- Methodological Answer :

- Reproducibility Checks : Ensure anhydrous conditions and inert atmospheres (e.g., argon) to rule out moisture interference .

- Cross-Validation : Use alternative characterization methods (e.g., X-ray crystallography if crystals form) .

- Literature Meta-Analysis : Compare results with structurally similar compounds (e.g., 2,6-dichlorobenzenesulfonyl chloride, CAS 6579-54-0) to identify trends .

Q. How can this compound be applied in fragment-based drug discovery?

- Methodological Answer :

- Substrate Activity Screening (SAS) : Couple the compound to fluorogenic tags (e.g., aminocoumarin) to screen protease interactions. Hydrolysis rates indicate enzyme compatibility .

- Inhibitor Design : React with amine-containing fragments to generate sulfonamide libraries. High-throughput screening (HTS) identifies hits with nanomolar affinity.

Propriétés

IUPAC Name |

2,6-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S/c1-12-6-4-3-5-7(13-2)8(6)14(9,10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVZDQNSNTUNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.